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Compound Name:
(methylamino)phenyl)ethanone

Cat. No. 8099019

For Immediate Release

This technical guide provides a detailed spectroscopic analysis of 1-(3-Amino-4-
(methylamino)phenyl)ethanone, a compound of interest for researchers, scientists, and
professionals in drug development. The document outlines predicted nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established
spectroscopic principles. It also includes standardized experimental protocols for acquiring
such data and a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(3-Amino-4-
(methylamino)phenyl)ethanone, based on its chemical structure and known spectroscopic
values for similar functional groups.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.2-7.4 d 1H Ar-H
~6.8-7.0 dd 1H Ar-H
~6.6-6.7 d 1H Ar-H
~4.5 (broad) S 2H -NH:z
~2.8-3.0 S 3H Ar-NH-CHs
~25 s 3H -C(O)CHs
~2.8 (broad) q 1H Ar-NH-CHs
Predicted in CDClIs
. i 13
Chemical Shift (8) ppm Assignment
~198 C=0
~150 Ar-C-NHCHs
~145 Ar-C-NH:z
~130 Ar-C
~125 Ar-CH
~118 Ar-CH
~115 Ar-CH
~30 Ar-NH-CHs
~26 -C(O)CHs

Predicted in CDCls

Table 3: Predicted IR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099019?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Functional Group Description

Primary amine stretching (two
3450-3300 N-H

bands)
3350-3310 N-H Secondary amine stretching
3100-3000 C-H Aromatic C-H stretching
2960-2850 C-H Aliphatic C-H stretching
~1670 C=0 Aromatic ketone stretching
1620-1580 c=C Aromatic C=C bending
1360 C-H Methyl C-H bending
1300-1200 C-N Aromatic amine C-N stretching

Table 4: Predicted Mass Spectrometry (MS) Data

miz lon

164 [M]* (Molecular lon)
149 [M - CHs]*

121 [M - CHsCOJ*

43 [CHsCOJ*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument
parameters may require optimization for specific samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 5-10 mg of 1-(3-Amino-4-
(methylamino)phenyl)ethanone in 0.6-0.7 mL of deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard.
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» Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz (or higher) NMR
spectrometer.

e 'H NMR Parameters:
o Number of scans: 16-32
o Relaxation delay: 1-2 seconds
o Pulse width: 30-45 degrees

e 13C NMR Parameters:
o Number of scans: 1024-4096
o Relaxation delay: 2-5 seconds

o Proton decoupling: Broadband decoupling

Infrared (IR) Spectroscopy

o Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of
the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

o Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR)
spectrometer.

e Parameters:
o Spectral range: 4000-400 cm—1
o Resolution: 4 cm~!

o Number of scans: 16-32

Mass Spectrometry (MS)
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o Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion
probe or after separation by gas chromatography (GC-MS).

« lonization: Use Electron lonization (El) at 70 eV.

e Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-400 amu using a
quadrupole or time-of-flight (TOF) mass analyzer.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an
organic compound.
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Caption: Workflow for Spectroscopic Analysis.

« To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Amino-4-
(methylamino)phenyl)ethanone: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b099019#1-3-amino-4-methylamino-
phenyl-ethanone-spectroscopic-data-nmr-ir-ms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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